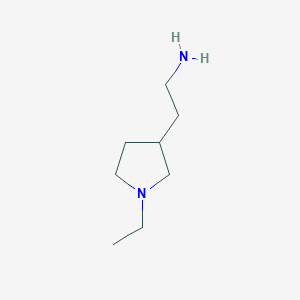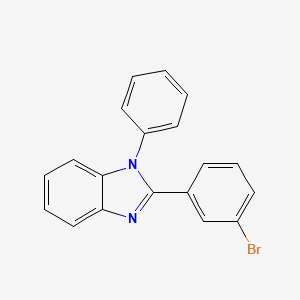
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
Übersicht
Beschreibung
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. The compound features a bromine atom attached to a phenyl ring, which is further connected to a benzimidazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylamine and benzaldehyde.
Condensation Reaction: The 3-bromophenylamine undergoes a condensation reaction with benzaldehyde in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate is then cyclized under acidic conditions to form the benzimidazole core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and reduce production costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the benzimidazole core or the phenyl rings.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound would yield nitro-substituted derivatives, while nucleophilic substitution could produce various substituted benzimidazoles.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its benzimidazole core, which is known for various biological activities such as antiviral, anticancer, and antimicrobial properties.
Biological Research: It is used in biological research to study its interactions with biological targets and its effects on cellular processes.
Chemical Research: The compound is used as a building block in organic synthesis for the development of new chemical entities.
Industrial Applications: It may be used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes, receptors, and other proteins, modulating their activity. The bromine atom on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways and targets depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1H-benzoimidazole: Lacks the bromine atom, which may result in different biological activities and binding affinities.
2-(4-Bromophenyl)-1-phenyl-1H-benzoimidazole: Similar structure but with the bromine atom in a different position, potentially leading to different reactivity and biological effects.
2-(3-Chlorophenyl)-1-phenyl-1H-benzoimidazole: Contains a chlorine atom instead of bromine, which can affect its chemical and biological properties.
Uniqueness
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This specific substitution pattern can influence its reactivity, binding affinity, and biological activity, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUWVSPCUFTGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630567 | |
| Record name | 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760212-40-6 | |
| Record name | 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q1: How effective is 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole as a corrosion inhibitor compared to benzimidazole?
A1: Research indicates that 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole exhibits significantly higher corrosion inhibition efficiency compared to benzimidazole. While benzimidazole achieved a maximum efficiency of 70.1%, 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole reached 97.0% efficiency at a concentration of 5 mmol/L in inhibiting copper corrosion within a 0.5 mol/L H2SO4 solution []. This difference highlights the impact of the specific structural modification on the compound's effectiveness as a corrosion inhibitor.
Q2: What is the adsorption mechanism of 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole on copper in an acidic environment?
A2: The study reveals that 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole acts as a mixed-type inhibitor, meaning it can influence both the anodic and cathodic reactions involved in the corrosion process. Furthermore, the adsorption of this compound onto the copper surface follows the Langmuir adsorption isotherm model []. This suggests monolayer adsorption, where 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole molecules form a protective layer on the copper, hindering the interaction with corrosive species.
Q3: How do computational chemistry methods contribute to understanding the enhanced inhibition properties of 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole?
A3: Quantum chemical calculations and molecular dynamics simulations provide a molecular-level understanding of the interaction between 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole and the copper surface []. These computational approaches can unveil the electronic properties and binding energies associated with the adsorption process, further clarifying the superior inhibition capability of 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole compared to benzimidazole.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

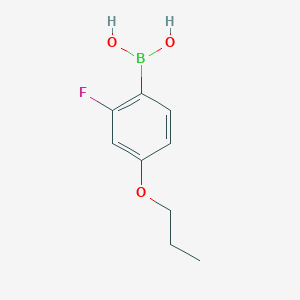
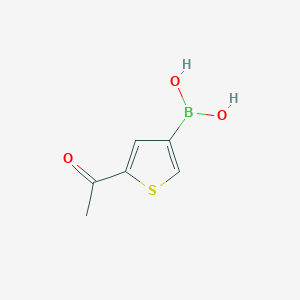
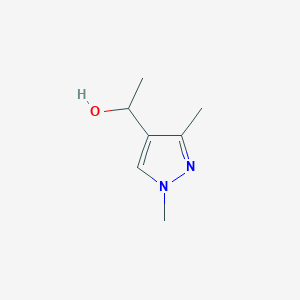
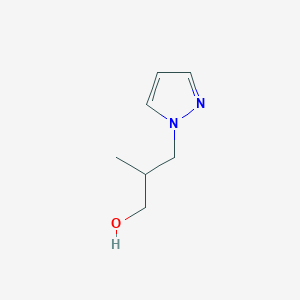

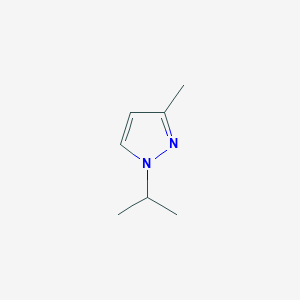
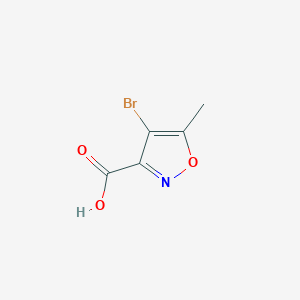
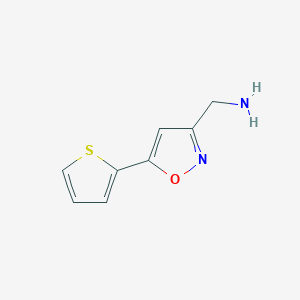
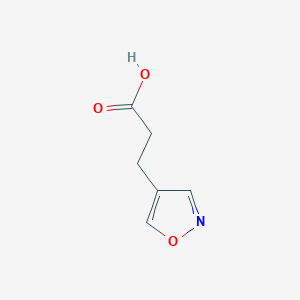
![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B1344683.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344684.png)
